3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate
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Overview
Description
3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with a 2,5-dimethoxyphenyl group and a 2-methylpropanoate ester. Such compounds are often studied for their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Introduction of the 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where the chromen-2-one core reacts with 2,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The final step involves the esterification of the hydroxyl group at the 7-position of the chromen-2-one core with 2-methylpropanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst like iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting pharmacological properties, such as anti-inflammatory, antioxidant, or anticancer activities. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of chromen-2-one are explored for their potential use in treating diseases. The presence of the 2,5-dimethoxyphenyl group may enhance the compound’s bioactivity, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the production of dyes, pigments, and other materials due to its chromophoric properties. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions. Pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethoxyphenyl)-2H-chromen-2-one: Lacks the ester group at the 7-position.
7-Hydroxy-3-(2,5-dimethoxyphenyl)-2H-chromen-2-one: Contains a hydroxyl group instead of the ester.
3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl acetate: Similar structure but with an acetate ester.
Uniqueness
3-(2,5-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate is unique due to the presence of the 2-methylpropanoate ester, which may confer distinct chemical and biological properties compared to its analogs. This ester group can influence the compound’s solubility, stability, and reactivity, making it a valuable subject for further research.
Properties
IUPAC Name |
[3-(2,5-dimethoxyphenyl)-2-oxochromen-7-yl] 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-12(2)20(22)26-15-6-5-13-9-17(21(23)27-19(13)11-15)16-10-14(24-3)7-8-18(16)25-4/h5-12H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFROAEVQZGIVKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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